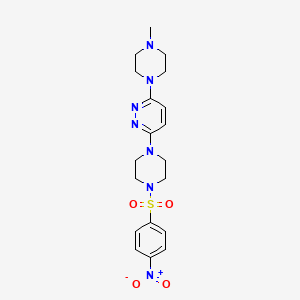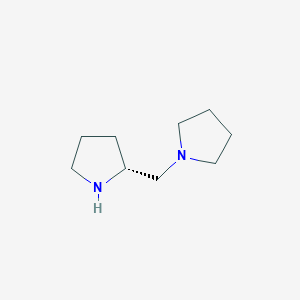
N-(3-methyl-4-(2-oxopiperidin-1-yl)phenyl)-3-nitrobenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-methyl-4-(2-oxopiperidin-1-yl)phenyl)-3-nitrobenzamide, commonly known as MNPA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. MNPA is a small molecule that belongs to the class of piperidinyl-phenyl-amides and has a molecular weight of 365.38 g/mol.
Scientific Research Applications
Regioselective and Stereospecific Synthesis
- The synthesis of N-acyl-2-benzoyl-3-phenylaziridines and their isomerization to N-[(Z)-1-oxo-1-aryl-3-phenylprop-2-en-2-yl]-4-benzamide has been described, providing insights into regioselective and stereospecific synthesis processes (Samimi & Yamin, 2014).
Crystal Structure and NMR Assignments
- Investigations into the crystal structure and NMR assignments of related compounds, such as N-((Z)-1-oxo-1-phenyl-3-(4-chlorophenyl)prop-2-en-2-yl)-4-nitrobenzamide, have been conducted, revealing detailed structural characteristics (Samimi, 2016).
Psycho- and Neurotropic Profiling
- Research on the psycho- and neurotropic properties of related compounds, such as 3-(N-R,R′-aminomethyl)-2-methyl-1H-quinolin-4-ones, offers insights into potential therapeutic applications and effects on neurological functions (Podolsky, Shtrygol’, & Zubkov, 2017).
Antibacterial Evaluation
- Studies on 2-(4-(4-aminophenylsulfonyl) phenylamino)-3-(thiophen-2-ylthio)naphthalene-1,4-dione derivatives, including N-(4-(4-(1,4-dioxo-3-(thiophen-2-ylthio)-1,4-dihydronaphthalen-2-ylamino)phenylsulfonyl)phenyl)-3-methylbenzamide, have demonstrated antibacterial properties and potential applications in addressing bacterial infections (Ravichandiran, Premnath, & Vasanthkumar, 2015).
Antimycobacterial Activity
- Novel nitrobenzamide derivatives, including N-benzyl or N-(pyridine-2-yl)methyl 3,5-dinitrobenzamides, have been synthesized and shown to exhibit in vitro antitubercular activity, suggesting potential for treating tuberculosis (Wang et al., 2019).
Fluorescence Emission Interactions
- The fluorescence emissions of positional isomers of N-(methylthiazol-2-yl)nitrobenzamide and their interactions with various metal ions have been studied, highlighting their potential use in detecting specific ions (Phukan, Goswami, & Baruah, 2015).
Anticonvulsant Activity
- Research on 4-nitro-N-phenylbenzamides has explored their potential anticonvulsant properties, indicating possible therapeutic applications in treating seizures (Bailleux et al., 1995).
Mechanism of Action
Target of Action
The primary target of the compound N-[3-methyl-4-(2-oxopiperidin-1-yl)phenyl]-3-nitrobenzamide is activated factor X (FXa) in the coagulation cascade . FXa plays a crucial role in blood clotting and thrombosis .
Mode of Action
N-[3-methyl-4-(2-oxopiperidin-1-yl)phenyl]-3-nitrobenzamide acts as a direct inhibitor of FXa . It has an inhibitory constant of 0.08 nM for human FXa, indicating a high degree of selectivity for FXa over other human coagulation proteases . The compound produces a rapid onset of inhibition of FXa and inhibits free as well as prothrombinase- and clot-bound FXa activity in vitro .
Biochemical Pathways
By inhibiting FXa, N-[3-methyl-4-(2-oxopiperidin-1-yl)phenyl]-3-nitrobenzamide affects the coagulation cascade, a series of biochemical reactions that lead to the formation of a blood clot . Although the compound has no direct effects on platelet aggregation, it indirectly inhibits this process by reducing thrombin generation .
Pharmacokinetics
N-[3-methyl-4-(2-oxopiperidin-1-yl)phenyl]-3-nitrobenzamide has good bioavailability, low clearance, and a small volume of distribution in animals and humans . Its elimination pathways include renal excretion, metabolism, and biliary/intestinal excretion . A sulfate conjugate of Ο-demethyl apixaban (O-demethyl apixaban sulfate) has been identified as the major circulating metabolite of apixaban in humans, but it is inactive against human FXa .
Result of Action
The molecular and cellular effects of N-[3-methyl-4-(2-oxopiperidin-1-yl)phenyl]-3-nitrobenzamide’s action primarily involve the reduction of thrombin generation and the inhibition of blood clot formation . This results in antithrombotic efficacy, as demonstrated in pre-clinical studies .
properties
IUPAC Name |
N-[3-methyl-4-(2-oxopiperidin-1-yl)phenyl]-3-nitrobenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O4/c1-13-11-15(8-9-17(13)21-10-3-2-7-18(21)23)20-19(24)14-5-4-6-16(12-14)22(25)26/h4-6,8-9,11-12H,2-3,7,10H2,1H3,(H,20,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXZXWMXKSALMCO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)NC(=O)C2=CC(=CC=C2)[N+](=O)[O-])N3CCCCC3=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-chloro-N-[2-(2-fluorophenyl)-4-oxo-4H-chromen-6-yl]benzamide](/img/structure/B2428776.png)


![N-(3-(benzo[d]thiazol-2-yl)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-(N,N-dibutylsulfamoyl)benzamide](/img/structure/B2428780.png)


![1-[2-ethoxy-4-methyl-5-(propan-2-yl)benzenesulfonyl]-2-phenyl-4,5-dihydro-1H-imidazole](/img/structure/B2428785.png)
![2-[3-(3,4-dimethylphenyl)-6-oxopyridazin-1-yl]-N-[(2-methoxyphenyl)methyl]acetamide](/img/structure/B2428786.png)
![3-Amino-7-oxa-1-thiaspiro[3.5]nonane 1,1-dioxide hydrochloride](/img/structure/B2428787.png)

